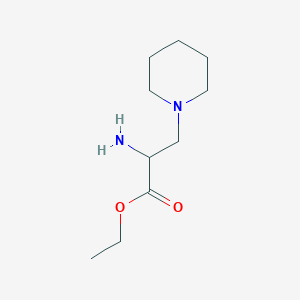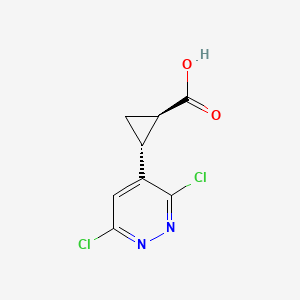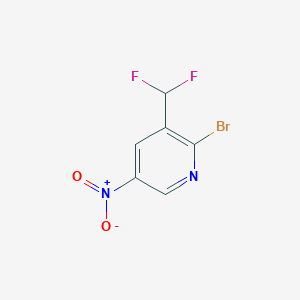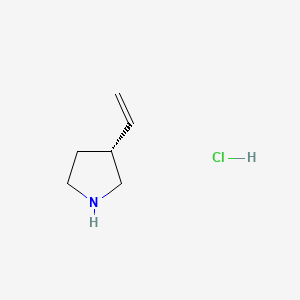
(3R)-3-ethenylpyrrolidinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-ethenylpyrrolidinehydrochloride is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound is characterized by the presence of an ethenyl group attached to the third carbon of the pyrrolidine ring and is commonly found in its hydrochloride salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-ethenylpyrrolidinehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Introduction of the Ethenyl Group: The ethenyl group is introduced via a substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by an ethenyl group.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing batch or continuous flow reactors to achieve the cyclization of precursors efficiently.
Optimized Substitution Reactions: Employing catalysts and optimized reaction conditions to ensure high yield and purity of the ethenyl-substituted pyrrolidine.
Purification and Salt Formation: Using crystallization or other purification techniques to isolate the desired product, followed by conversion to the hydrochloride salt.
化学反応の分析
Types of Reactions
(3R)-3-ethenylpyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted pyrrolidines.
Substitution: Formation of various N-substituted pyrrolidines.
科学的研究の応用
(3R)-3-ethenylpyrrolidinehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3R)-3-ethenylpyrrolidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group may participate in binding interactions, while the pyrrolidine ring can influence the overall conformation and activity of the compound. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(3S)-3-ethenylpyrrolidinehydrochloride: The enantiomer of (3R)-3-ethenylpyrrolidinehydrochloride, differing in the spatial arrangement of the ethenyl group.
(3R)-3-ethylpyrrolidinehydrochloride: Similar structure but with an ethyl group instead of an ethenyl group.
(3R)-3-propylpyrrolidinehydrochloride: Similar structure but with a propyl group instead of an ethenyl group.
Uniqueness
This compound is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific configuration (3R) also contributes to its unique properties and interactions in various applications.
特性
分子式 |
C6H12ClN |
|---|---|
分子量 |
133.62 g/mol |
IUPAC名 |
(3R)-3-ethenylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-3-4-7-5-6;/h2,6-7H,1,3-5H2;1H/t6-;/m0./s1 |
InChIキー |
AEDUVXGOGRMQCK-RGMNGODLSA-N |
異性体SMILES |
C=C[C@H]1CCNC1.Cl |
正規SMILES |
C=CC1CCNC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


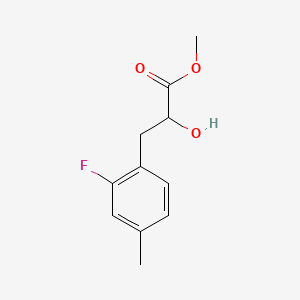
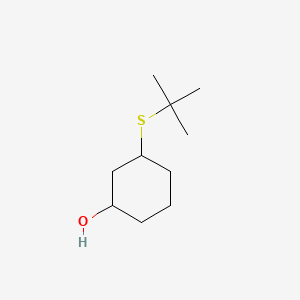

![6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)
![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine](/img/structure/B15318080.png)
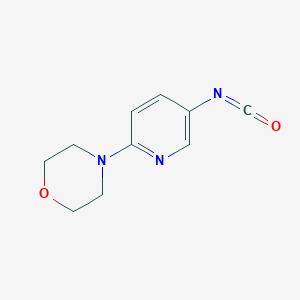
![2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid](/img/structure/B15318090.png)
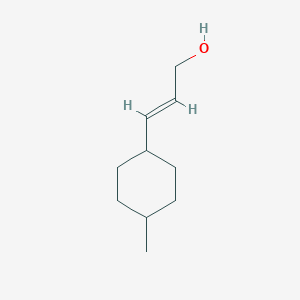
![rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis](/img/structure/B15318113.png)
![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]aceticacidhydrochloride](/img/structure/B15318123.png)

